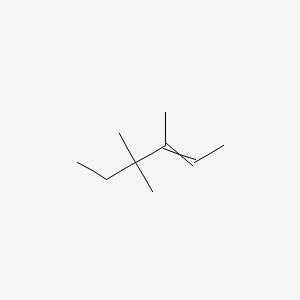
3,4,4-Trimethylhex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethylhex-2-ene is an organic compound with the molecular formula C₉H₁₈. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural uniqueness, having three methyl groups attached to the hexene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,4-Trimethylhex-2-ene can be synthesized through various methods. One common approach involves the alkylation of 2-methylbut-2-ene with chloromethane under controlled conditions . The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethylhex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming alkanes.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide are used under acidic conditions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
3,4,4-Trimethylhex-2-ene has several applications in scientific research:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3,4,4-Trimethylhex-2-ene involves its interaction with various molecular targets. In electrophilic addition reactions, the compound’s double bond acts as a nucleophile, attacking electrophiles such as hydrogen halides. This results in the formation of carbocations, which then react with nucleophiles to form the final product .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethylhex-2-ene: Similar in structure but differs in the position of the methyl groups.
2,4,4-Trimethyl-2-hexene: Another isomer with a different arrangement of the methyl groups
Uniqueness
3,4,4-Trimethylhex-2-ene is unique due to its specific arrangement of methyl groups, which influences its reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of molecular geometry on chemical behavior .
Properties
CAS No. |
53941-19-8 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
3,4,4-trimethylhex-2-ene |
InChI |
InChI=1S/C9H18/c1-6-8(3)9(4,5)7-2/h6H,7H2,1-5H3 |
InChI Key |
WDLGLTFOBAKTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















